The Architectural Versatility of N-Substituted Quinazolinones: A Technical Guide to Their Diverse Biological Activities
The Architectural Versatility of N-Substituted Quinazolinones: A Technical Guide to Their Diverse Biological Activities
Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazolinone core, a fused heterocyclic system of a benzene and a pyrimidine ring, represents a cornerstone in the landscape of medicinal chemistry. Its inherent structural features and amenability to substitution at various positions, particularly the nitrogen atoms, have rendered it a "privileged scaffold." This guide provides an in-depth technical exploration of the diverse biological activities exhibited by N-substituted quinazolinone derivatives. We will delve into the synthetic strategies, mechanisms of action, and structure-activity relationships that underpin their therapeutic potential across a spectrum of diseases, including cancer, microbial infections, and inflammatory disorders. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of novel therapeutic agents.
The Quinazolinone Core: Structural Isomers and Synthetic Avenues
The fundamental quinazolinone structure can exist in different isomeric forms, with the 4(3H)-quinazolinone being the most extensively studied due to its broad pharmacological profile. The substitution at the N-1 and N-3 positions, as well as at the C-2 position of the pyrimidine ring, profoundly influences the biological activity of the resulting derivatives.
General Synthetic Strategy: A Representative Protocol for 2,3-Disubstituted Quinazolin-4(3H)-ones
A common and versatile method for the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves a multi-step procedure starting from anthranilic acid.[1] This approach offers the flexibility to introduce a wide variety of substituents at the 2 and 3 positions.
Experimental Protocol: Synthesis of 2,3-Disubstituted 4(3H)-Quinazolinones [1]
-
Step 1: N-Acylation of Anthranilic Acid:
-
To a solution of anthranilic acid (1 equivalent) in a suitable solvent (e.g., pyridine or dioxane), add the desired acyl chloride (1.1 equivalents) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-cold water and collect the precipitated N-acyl anthranilic acid by filtration. Wash with cold water and dry.
-
-
Step 2: Cyclization to Benzoxazinone:
-
Reflux the N-acyl anthranilic acid (1 equivalent) with an excess of acetic anhydride for 2-3 hours.
-
Remove the excess acetic anhydride under reduced pressure to obtain the crude 2-substituted-4H-3,1-benzoxazin-4-one. This intermediate can be used in the next step without further purification.
-
-
Step 3: Amination to form the Quinazolinone Ring:
-
Dissolve the crude benzoxazinone (1 equivalent) in a suitable solvent like glacial acetic acid or ethanol.
-
Add the desired primary amine (1.1 equivalents) to the solution.
-
Reflux the mixture for 4-8 hours.
-
Cool the reaction mixture to room temperature. The product often precipitates out of the solution.
-
Collect the solid product by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF/water) to afford the pure 2,3-disubstituted quinazolin-4(3H)-one.
-
Anticancer Activity: Targeting the Hallmarks of Malignancy
N-substituted quinazolinones have emerged as a prominent class of anticancer agents, targeting various key signaling pathways and cellular processes involved in tumor growth and progression.[2][3]
Mechanism of Action: Inhibition of Key Kinases
A significant number of N-substituted quinazolinone derivatives exert their anticancer effects by inhibiting protein kinases that are often dysregulated in cancer.
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and migration. Overexpression or mutation of EGFR is a common feature in many cancers. Several N-substituted quinazolinones have been developed as potent EGFR tyrosine kinase inhibitors (TKIs).[4]
Signaling Pathway: EGFR Inhibition by Quinazolinones
Caption: EGFR signaling cascade and its inhibition by N-substituted quinazolinones.
Experimental Protocol: In Vitro EGFR Tyrosine Kinase Inhibition Assay [5][6]
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by EGFR kinase.
-
Materials:
-
Recombinant human EGFR kinase domain.
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ATP.
-
Poly(Glu, Tyr) 4:1 as a substrate.
-
Test compounds (N-substituted quinazolinones) dissolved in DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of luminescence detection.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
In a 384-well plate, add the test compound solution, EGFR enzyme, and the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity).
-
The PI3K/AKT signaling pathway is another critical regulator of cell growth, proliferation, and survival. Its aberrant activation is frequently observed in various cancers.[7]
Signaling Pathway: PI3K/AKT Inhibition by Quinazolinones
Caption: PI3K/AKT signaling pathway and its inhibition by N-substituted quinazolinones.
Experimental Protocol: Western Blot Analysis of AKT Phosphorylation [3][8]
This protocol determines the effect of N-substituted quinazolinones on the phosphorylation status of AKT, a key downstream effector of PI3K.
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., MCF-7, HepG2) in appropriate media.
-
Treat the cells with various concentrations of the N-substituted quinazolinone for a specified time.
-
-
Protein Extraction:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-AKT signal to the total AKT signal to determine the relative level of AKT phosphorylation.
-
In Vitro Cytotoxicity Evaluation
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[9][10]
Experimental Protocol: MTT Assay for Cytotoxicity [9][11][12]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the N-substituted quinazolinone compounds for 48-72 hours.
-
-
MTT Addition:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected N-substituted quinazolinone derivatives against various cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Cmpd 4 | 2-phenyl, 3-(4-carboxyphenyl) | Caco-2 | 23.31 ± 0.09 | [7] |
| HepG2 | 53.29 ± 0.25 | [7] | ||
| MCF-7 | 72.22 ± 0.14 | [7] | ||
| Cmpd 9 | 2-phenyl, 3-(3-carboxyphenyl) | Caco-2 | >100 | [7] |
| HepG2 | >100 | [7] | ||
| MCF-7 | >100 | [7] | ||
| 13e | 2-methyl, 3-((4-fluorobenzyl)amino) | SKLU-1 | 9.48 µg/mL | [13] |
| MCF-7 | 20.39 µg/mL | [13] | ||
| HepG-2 | 18.04 µg/mL | [13] | ||
| 45 | 2-((4-((5-((4-bromophenyl)amino)quinazolin-2-yl)oxy)phenyl)methylene)rhodanine | HL-60 | 1.2 | [14] |
| K-562 | 1.5 | [14] | ||
| 5d | 2-((4-(3-(4-chlorophenyl)ureido)ethyl)thio)-3-(4-methoxyphenyl) | HCT-116 | 6.09 | [15] |
| HePG-2 | 2.39 | [15] | ||
| HeLa | 8.94 | [15] | ||
| MCF-7 | 4.81 | [15] | ||
| 5h | 2-((4-(3-(4-methoxyphenyl)ureido)ethyl)thio)-3-(4-methoxyphenyl) | HCT-116 | 5.89 | [15] |
| HePG-2 | 6.74 | [15] | ||
| 5p | 2-((4-(3-(4-chlorophenyl)ureido)ethyl)thio)-3-phenyl | HCT-116 | 8.32 | [15] |
| HePG-2 | 9.72 | [15] | ||
| MCF-7 | 7.99 | [15] |
Antimicrobial Activity: Combating Pathogenic Microorganisms
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. N-substituted quinazolinones have demonstrated promising activity against a range of bacteria and fungi.[11][16][17]
Mechanism of Action
The precise antimicrobial mechanisms of quinazolinones are diverse and can involve the inhibition of essential enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication. For instance, some derivatives have been shown to inhibit bacterial DNA gyrase.[18]
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of N-substituted quinazolinones is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Method for MIC Determination [19][20]
-
Preparation of Inoculum:
-
Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.
-
-
Compound Dilution:
-
Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing the broth.
-
-
Inoculation:
-
Inoculate each well with the microbial suspension.
-
-
Incubation:
-
Incubate the plates at an appropriate temperature and time for the specific microorganism.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Quantitative Antimicrobial Activity Data
The following table presents the MIC values of selected N-substituted quinazolinone derivatives against various microbial strains.
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| 3m | 2-methyl-3-((thiophen-2-ylmethylene)amino) | S. aureus | 1.95 | [19][21] |
| C. albicans | 3.90 | [19][21] | ||
| A. niger | 3.90 | [19][21] | ||
| R. nigricans | 3.90 | [19][21] | ||
| 3k | 2-methyl-3-((4-nitrobenzylidene)amino) | E. coli | 3.90 | [19] |
| 5a | 2-((1-(furan-2-yl)ethylidene)hydrazinyl)-3-phenyl | E. coli | 2 | [18][22] |
| S. aureus | 4 | [18][22] | ||
| B. subtilis | 4 | [18][22] | ||
| S. typhimurium | 8 | [18][22] | ||
| C. albicans | 2 | [18][22] | ||
| M. phaseolina | 8 | [18][22] | ||
| 4 | 2-(1-chloroethyl)-3-phenyl | B. subtilis | 32 | [23] |
| 5 | 2-(1-bromoethyl)-3-phenyl | B. subtilis | 64 | [23] |
| 9 | 2-(1-chloroethyl)-3-benzyl | C. albicans | 64 | [23] |
| A. niger | 64 | [23] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to various diseases. N-substituted quinazolinones have shown potential as anti-inflammatory agents by modulating the production of inflammatory mediators.[9][24][25]
Mechanism of Action
The anti-inflammatory effects of quinazolinone derivatives can be attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively. Some derivatives also inhibit the production of pro-inflammatory cytokines.[26]
In Vivo Anti-inflammatory Activity Assessment
The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds.[2][17][27][28]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [2][29]
-
Animal Grouping and Dosing:
-
Divide rats into groups (e.g., vehicle control, positive control, and test compound groups).
-
Administer the test compounds and the positive control (e.g., indomethacin) orally or intraperitoneally.
-
-
Induction of Inflammation:
-
After a specific pre-treatment time, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage inhibition of paw edema for each group compared to the vehicle control group.
-
Workflow: Carrageenan-Induced Paw Edema Assay
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the anti-inflammatory activity of selected N-substituted quinazolinone derivatives.
| Compound ID | Substitution Pattern | Assay | Activity | Reference |
| 32-36 | 2,3,6-trisubstituted | Carrageenan-induced paw edema | 10.28–53.33% inhibition | [25][30] |
| 39 | 2-(styryl)-3-substituted | Carrageenan-induced paw edema | 62.2–80.7% reduction in edema | [25] |
| 40 | 3-naphthalene-substituted | Carrageenan-induced paw edema | 19.69–59.61% inhibition | [25] |
| 7a-c, 7e | Thioether-linked hydroxamate hybrids | LPS-stimulated NO production | IC50: 58.03–66.19 µM | [24] |
| 13i | 5-[(4-sulfamoylbenzyl)oxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | LPS-induced NF-κB inhibition | IC50 < 50 µM | [26] |
| 16 | 5-[(4-(methylsulfinyl)benzyloxy]pyrazolo[1,5-a]quinazoline-3-carboxamide | LPS-induced NF-κB inhibition | IC50 < 50 µM | [26] |
Antiviral Activity: A Frontier in Quinazolinone Research
Recent studies have highlighted the potential of N-substituted quinazolinones as antiviral agents, particularly against RNA viruses like Dengue (DENV) and Zika (ZIKV).[31][32]
Mechanism of Action
The antiviral mechanisms of these compounds are still under investigation, but they are thought to inhibit viral replication at various stages.
In Vitro Antiviral Activity Evaluation
The antiviral efficacy is typically determined by measuring the reduction in viral replication in cell culture.
Experimental Protocol: Viral Replication Inhibition Assay [31]
-
Cell Culture and Infection:
-
Culture susceptible host cells (e.g., Vero cells) in a 96-well plate.
-
Infect the cells with the virus (e.g., ZIKV, DENV) at a specific multiplicity of infection (MOI).
-
-
Compound Treatment:
-
Add serial dilutions of the N-substituted quinazolinone compounds to the infected cells.
-
-
Incubation:
-
Incubate the plates for a period that allows for viral replication.
-
-
Quantification of Viral Replication:
-
Viral replication can be quantified by various methods, such as plaque reduction assays, quantitative PCR (qPCR) for viral RNA, or enzyme-linked immunosorbent assays (ELISA) for viral proteins.
-
-
Data Analysis:
-
Calculate the EC50 value (the concentration that inhibits 50% of viral replication).
-
Quantitative Antiviral Activity Data
The following table presents the antiviral activity of selected N-substituted quinazolinone derivatives.
| Compound ID | Substitution Pattern | Virus | Cell Line | EC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 22 | 2,3,6-trisubstituted | ZIKV-FLR | Vero | 900 |[31][32] | | 27 | 2,3,6-trisubstituted | ZIKV-FLR | Vero | 180 |[31][32] | | | | ZIKV-FLR | U87 | 100 |[31] | | | | ZIKV-FLR | C6/36 | 230-770 |[31] | | | | DENV-2 | Vero | 86 |[31][32] | | 47 | 2,3,6-trisubstituted | ZIKV-FLR | Vero | 210 |[31][32] |
Conclusion and Future Perspectives
N-substituted quinazolinone scaffolds undoubtedly hold a prominent position in the realm of medicinal chemistry, demonstrating a remarkable spectrum of biological activities. The versatility of their synthesis allows for the generation of vast chemical libraries, enabling extensive structure-activity relationship studies to optimize potency and selectivity. The exploration of their anticancer, antimicrobial, anti-inflammatory, and antiviral properties continues to yield promising lead compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action for novel derivatives, employing advanced computational and experimental techniques. Furthermore, the development of quinazolinone-based compounds with improved pharmacokinetic and safety profiles will be crucial for their successful translation into clinical candidates. The continued investigation of this privileged scaffold is poised to deliver the next generation of innovative therapeutics to address unmet medical needs.
References
-
Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs. RSC Publishing. [Link]
-
Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. (2020). MDPI. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. [Link]
-
Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. (2023). ACS Publications. [Link]
-
Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives. (n.d.). NIH. [Link]
-
Patil, D. A., et al. (2010). Synthesis of 2, 3-disubstituted Quinazolin-4(3H)-ones-A Review. Research Journal of Pharmaceutical Technology. [Link]
-
Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. (n.d.). Bio-protocol. [Link]
-
Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus. (2023). PubMed. [Link]
-
MTT Assay Protocol. (n.d.). Springer Nature Experiments. [Link]
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
-
Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-ones. (2024). DDDT. [Link]
-
Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. (n.d.). PMC. [Link]
-
Preparation of 2,3-Disubstituted Quinazoline-4(3H)-One Derivatives in the Presence of CuO/Graphene Oxide as an Effective Catalyst. (2025). Journal of Nanostructures. [Link]
-
Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (2025). MDPI. [Link]
-
Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (n.d.). PMC. [Link]
-
New quinazolinone derivatives: Synthesis and in vitro cytotoxic activity. (2025). ResearchGate. [Link]
-
MTT Cell Assay Protocol. (n.d.). Texas Children's Hospital. [Link]
-
EGFR Kinase Inhibition. (n.d.). Bio-protocol. [Link]
-
Carrageenan-induced paw edema assay. (n.d.). Bio-protocol. [Link]
-
Quinazolinone based hydroxamates as anti-inflammatory agents. (2025). ResearchGate. [Link]
-
Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. (2023). Frontiers. [Link]
-
New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents. (2022). Semantic Scholar. [Link]
-
New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (2022). MDPI. [Link]
-
Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines. (2024). PMC. [Link]
-
Quinazolin-4(3H)-ones: A Tangible Synthesis Protocol via an Oxidative Olefin Bond Cleavage Using Metal-Catalyst Free Conditions. (2020). MDPI. [Link]
-
A Novel Quinazoline-4-one Derivatives as a Promising Cytokine Inhibitors: Synthesis, Molecular Docking, and Structure-activity Relationship. (n.d.). PubMed. [Link]
-
Western blot analyses of the PI3K/Akt pathway. (n.d.). ResearchGate. [Link]
-
Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). MDPI. [Link]
-
Antiviral Agents – Benzazine Derivatives. (n.d.). Unknown Source. [Link]
-
Antiviral activities of selected antimalarials against dengue virus type 2 and Zika virus. (2025). ResearchGate. [Link]
-
Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. (2016). Semantic Scholar. [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). Brieflands. [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC. [Link]
-
Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022). MDPI. [Link]
-
Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. (n.d.). PMC. [Link]
-
EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. [Link]
-
Western blot analysis of a PI3K/AKT/mTOR pathway components. (n.d.). ResearchGate. [Link]
-
Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. (2025). ResearchGate. [Link]
-
Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs. (2023). PMC. [Link]
-
viruses. (2020). Semantic Scholar. [Link]
Sources
- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. bio-protocol.org [bio-protocol.org]
- 6. promega.com.cn [promega.com.cn]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. bio-protocol.org [bio-protocol.org]
- 9. clyte.tech [clyte.tech]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. texaschildrens.org [texaschildrens.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. inotiv.com [inotiv.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Frontiers | Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs [frontiersin.org]
- 20. brieflands.com [brieflands.com]
- 21. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bio-protocol.org [bio-protocol.org]
- 30. encyclopedia.pub [encyclopedia.pub]
- 31. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
